Pentyl trihydrogen diphosphate

Description

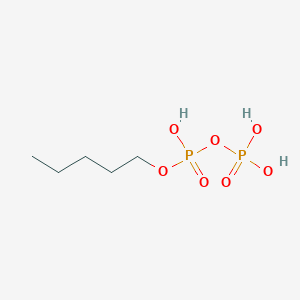

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H14O7P2 |

|---|---|

Poids moléculaire |

248.11 g/mol |

Nom IUPAC |

pentyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H14O7P2/c1-2-3-4-5-11-14(9,10)12-13(6,7)8/h2-5H2,1H3,(H,9,10)(H2,6,7,8) |

Clé InChI |

VFFCVKZHJFIUBM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCOP(=O)(O)OP(=O)(O)O |

Origine du produit |

United States |

Theoretical and Computational Investigations of Pentyl Trihydrogen Diphosphate

Quantum Chemical Studies on Molecular Conformation

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. For pentyl trihydrogen diphosphate (B83284), these investigations focus on elucidating its three-dimensional structure and the various shapes it can adopt.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has become a standard tool for the structural elucidation of molecules like pentyl trihydrogen diphosphate. DFT calculations provide a balance between accuracy and computational cost, making it possible to predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high precision.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. For this compound, this would involve determining the most stable arrangement of the pentyl chain and the diphosphate group. The results of such calculations are often presented in tables that detail the optimized geometric parameters.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | P-O (bridging) | 1.65 Å |

| P-O (terminal) | 1.50 Å | |

| P-O (ester) | 1.60 Å | |

| C-O | 1.45 Å | |

| C-C | 1.54 Å | |

| Bond Angle | O-P-O (bridging) | 109.5° |

| O-P-O (terminal) | 115.0° | |

| P-O-C | 120.0° | |

| Dihedral Angle | P-O-C-C | 180° (anti-periplanar) |

| O-P-O-P | Variable |

Note: These are representative values and can vary depending on the specific conformer and computational level.

Conformational Analysis of the Pentyl and Diphosphate Moieties

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk For this compound, this analysis is crucial for understanding the flexibility of both the pentyl chain and the diphosphate group.

The pentyl group can adopt various conformations due to rotation around its C-C single bonds, leading to extended (all-trans) or more compact (gauche) forms. The diphosphate moiety's conformation is largely determined by the rotation around the P-O-P linkage. Raman scattering studies on related compounds like sodium di-n-pentyl phosphate (B84403) have shown that different conformers can be stabilized depending on the environment. acs.org For instance, in the solid state of anhydrous sodium di-n-pentyl phosphate, the GG (gauche-gauche) form around the P-O bonds is stabilized at lower temperatures. acs.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with itself and with other molecules over time. These simulations are invaluable for understanding the behavior of the compound in complex systems.

Analysis of Hydrogen Bonding Networks Involving the Diphosphate Group

The diphosphate group of this compound is a potent hydrogen bond donor and acceptor. MD simulations can map out the intricate network of hydrogen bonds that form in the presence of water or other protic solvents. These simulations reveal the average number of hydrogen bonds, their lifetimes, and their geometric characteristics. Such hydrogen bonding is critical in biological contexts where similar molecules interact with proteins. acs.org

Table 2: Typical Hydrogen Bond Parameters from MD Simulations

| Parameter | Value |

|---|---|

| Average H-bonds per diphosphate group | 4-6 |

| Average H-bond lifetime | 1-5 ps |

| Average Donor-Acceptor Distance | 2.8 Å |

| Average Donor-H...Acceptor Angle | > 150° |

Note: These values are illustrative and depend on the specific system being simulated.

Investigation of Noncovalent Interactions in Complex Systems

Beyond hydrogen bonding, other noncovalent interactions play a significant role in the behavior of this compound. Van der Waals forces, particularly the hydrophobic interactions of the pentyl chain, are crucial for its aggregation behavior and its interaction with nonpolar environments. acs.org In the context of enzymatic reactions, the binding of similar diphosphate-containing molecules is often governed by a combination of hydrogen bonds and hydrophobic contacts. acs.orgresearchgate.net For example, studies on acetohydroxyacid synthase show that the binding of inhibitors involves extensive apolar contacts. acs.org

Computational Modeling of Reaction Mechanisms

Simulation of Enzymatic Reaction Pathways

The simulation of enzymatic reactions provides invaluable insights into the mechanisms, kinetics, and thermodynamics of biochemical transformations. For a compound like this compound, computational methods can predict how it might be processed by enzymes such as prenyltransferases, isomerases, or kinases.

Methodologies for Simulating Enzyme Reactions:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is a cornerstone for studying enzymatic reactions. nih.govacs.org It treats the reactive center of the enzyme-substrate complex (e.g., the diphosphate group and the atoms directly involved in bond-making and breaking) with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics (MM). nih.govacs.orgrsc.org This allows for the detailed study of electronic rearrangements during catalysis. For instance, QM/MM studies on type II isopentenyl diphosphate isomerase have elucidated the role of the flavin coenzyme in the isomerization of IPP to DMAPP. rsc.org Similar studies could model the potential isomerization or transfer reactions involving this compound.

Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational landscape of the enzyme-substrate complex over time. nih.govacs.orgacs.org They can reveal how a substrate like this compound might orient itself within an active site prior to reaction and how the protein's dynamics facilitate the catalytic process. nih.govacs.org By combining MD with QM/MM, researchers can obtain free energy profiles for entire reaction pathways, identifying transition states and intermediates. acs.orgvliz.be This approach has been successfully used to study terpene synthases, which catalyze complex cyclization reactions of prenyl diphosphates. vliz.bersc.org

Kinetic Modeling: Mathematical models based on ordinary differential equations (ODEs) can simulate the kinetics of entire metabolic pathways. escholarship.org By developing a kinetic model for a pathway potentially involving this compound, such as a modified mevalonate (B85504) pathway, researchers can predict the effects of varying enzyme concentrations and substrate availability on the production of downstream metabolites. nih.govresearchgate.netnih.gov This predictive power is essential for metabolic engineering and synthetic biology applications. escholarship.orgnih.gov

For example, studies on terpene synthases demonstrate how computational modeling can predict the complex carbocation-driven reaction cascades that transform linear prenyl diphosphates into a vast array of cyclic terpene structures. pnas.orgresearchgate.netbeilstein-journals.org A similar approach could be applied to predict the potential cyclization products if this compound were to act as a substrate for such an enzyme.

Prediction of Binding Affinities with Biological Macromolecules

Predicting the binding affinity—the strength of the interaction between a ligand and a protein—is a central goal in computational chemistry and drug discovery. nih.govnih.gov For this compound, these methods can help identify potential protein targets and predict the stability of the resulting complex.

Computational Approaches for Binding Affinity Prediction: A variety of computational methods, ranging from rapid scoring functions to rigorous physics-based simulations, are available. arxiv.org The choice of method often involves a trade-off between accuracy and computational cost.

| Method | Description | Key Features |

| Molecular Docking | Predicts the preferred orientation (pose) of a ligand when bound to a protein target. unirioja.es The interaction is then evaluated using a scoring function to estimate binding affinity. oup.com | Fast and widely used for virtual screening of large compound libraries. nih.govmdpi.com Accuracy depends heavily on the quality of the scoring function. |

| Empirical Scoring Functions | Use a set of weighted energy terms derived from experimental binding data to calculate affinity. Terms often represent hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.gov | Computationally inexpensive. Performance can be limited as they are based on simplified physical models. oup.com |

| Knowledge-Based Scoring Functions | Derive statistical potentials from the frequency of atom-pair interactions observed in known protein-ligand crystal structures. arxiv.org | Fast and effective at capturing general interaction trends. |

| Free Energy Calculations | Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are physics-based approaches that calculate the free energy change of binding. | Considered among the most accurate methods but are computationally very expensive. nih.gov |

| Machine Learning (ML) & Deep Learning (DL) | These methods train models on large datasets of known protein-ligand complexes and their experimental binding affinities. nih.govdiva-portal.org Models can use a wide range of features, from simple atom counts to complex 3D structural representations. oup.comnih.govfrontiersin.org | Can achieve high predictive accuracy, especially with modern deep learning architectures like graph neural networks and 3D-convolutional neural networks. bohrium.comnih.govrsc.orgarxiv.org Performance is dependent on the quality and size of the training data. diva-portal.org |

Predictive Modeling of Biochemical Functionality

By integrating simulations of enzymatic reactions and predictions of binding affinities, computational models can provide a holistic view of a molecule's potential biochemical function. researchgate.net This predictive modeling is a key component of systems biology and functional genomics.

For this compound, the process would begin by identifying potential interacting proteins through large-scale binding affinity predictions (e.g., docking or ML-based screening). pnas.orgresearchgate.net For high-affinity targets, such as enzymes from the isoprenoid biosynthesis pathway, detailed QM/MM and MD simulations could then be performed to determine if the compound acts as a substrate, an inhibitor, or a regulator. nih.govprinceton.edu

For example, a large-scale study on the polyprenyl transferase subgroup of isoprenoid synthases successfully used homology modeling and docking to predict the function (i.e., product chain length) of dozens of previously uncharacterized enzymes. pnas.orgresearchgate.net This approach, which combines structural modeling with ligand interaction analysis, could be inverted to predict the function of a novel ligand like this compound by testing its fit and reactivity across a range of known enzyme structures.

Advanced Synthetic Methodologies and Chemical Transformations of Pentyl Trihydrogen Diphosphate

Strategies for the Synthesis of Pentyl Trihydrogen Diphosphate (B83284)

The preparation of pentyl trihydrogen diphosphate can be achieved through several strategic approaches, primarily involving the formation of the pyrophosphate bond. These methods can be broadly categorized into solution-phase and solid-phase techniques.

Phosphorylation and Pyrophosphorylation Approaches

The direct formation of the diphosphate ester from a pentyl derivative is a common and effective strategy. This typically involves the reaction of an activated pentyl precursor with a pyrophosphate source.

One documented method involves the synthesis of this compound from pentyl methanesulfonate (B1217627). rsc.org In this procedure, the methanesulfonate acts as a good leaving group, which is displaced by a pyrophosphate salt. The reaction is carried out by dissolving the pentyl methanesulfonate in a dry, polar aprotic solvent like acetonitrile. Tris-tetrabutylammonium hydrogen pyrophosphate is then added, and the reaction proceeds to completion over time, yielding the desired this compound after purification. rsc.org

A more general and widely applicable method for synthesizing isoprenoid diphosphates, which is analogous to pentyl diphosphate synthesis, involves the displacement of an activated alcohol. sci-hub.se The alcohol (e.g., pentanol) is first converted to a better leaving group, such as a tosylate. This activated intermediate then undergoes a nucleophilic substitution (SN2) reaction with a salt of pyrophosphoric acid, typically a tris(tetra-n-butylammonium) salt, to form the diphosphate ester. sci-hub.se This reaction proceeds with an inversion of configuration at the carbon atom bearing the leaving group. sci-hub.se

In biological systems, diphosphorylation of alcohols occurs via two main enzymatic pathways. libretexts.org The first is a sequential, two-step process where two separate ATP molecules each donate a phosphate (B84403) group. libretexts.org The second mechanism is a single-step pyrophosphorylation where a nucleophilic alcohol attacks the β-phosphate of ATP, displacing AMP and transferring the entire pyrophosphate group at once. libretexts.org These biological strategies provide a conceptual basis for chemical synthesis approaches.

| Method | Precursor | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Methanesulfonate Displacement | Pentyl methanesulfonate | Tris-tetrabutylammonium hydrogenpyrophosphate | Direct formation of the diphosphate from a sulfonate ester. | rsc.org |

| Tosylate Displacement | Pentyl tosylate (from pentanol) | Tris(tetra-n-butylammonium) salt of pyrophosphoric acid | General method for alcohols; proceeds with inversion of configuration. | sci-hub.se |

| Biochemical (Conceptual) | Alcohol | ATP | Enzymatic transfer of a pyrophosphate group from ATP. | libretexts.org |

Solid-Phase Synthesis Techniques for Phosphate Analogues

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient preparation of compound libraries, including phosphate analogues. This technique involves attaching a starting material to a solid support (resin) and performing sequential chemical reactions before cleaving the final product from the resin. scielo.br

While not specific to this compound itself, the solid-phase synthesis of related alkyl and alkenyl diphosphates demonstrates the viability of this approach. For instance, a library of anilinogeranyl diphosphates was successfully synthesized on a solid support. scielo.br The synthesis involved attaching an intermediate to a tetrahydropyranyl (THP) resin, followed by chemical transformations and the final diphosphorylation step using tris(tetra-N-butylammonium) hydrogen diphosphate. scielo.br

Highly relevant is the solid-phase synthesis of a 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) derivative that features a diphosphate group on a 5-hydroxypentyl chain attached to the molecule. mdpi.com This demonstrates that a pentyl chain can be effectively functionalized with a diphosphate group using SPOS methodologies. The development of solid-phase synthesis for N-1-alkyl-substituted analogues of cyclic inosine-diphosphate-ribose (cIDPR) further underscores the utility of this approach for creating complex alkylated diphosphate structures. unina.itcas.cz

Development of Novel Phosphate-Based Linkers and Conjugates

The pyrophosphate group is increasingly being incorporated into sophisticated molecular linkers, particularly for applications in chemical biology and targeted drug delivery. acs.orggoogle.com These linkers connect a payload, such as a drug, to a targeting moiety, like an antibody, and are designed to release the payload under specific conditions. symeres.com

Design of Linkers with Tunable Stability for Research Applications

A key feature of modern linkers is their tunable stability. The linker must be stable enough to remain intact in one environment (e.g., the bloodstream) but cleavable in another (e.g., inside a target cell). symeres.com Pyrophosphate diesters have emerged as highly effective linkers with this dual property. acs.org They exhibit robust stability in plasma while being susceptible to cleavage by lysosomal enzymes, allowing for controlled payload release. acs.orgnih.gov

The stability of these phosphate-based linkers can be tuned by modifying their chemical structure. google.com Factors that influence the rate of cleavage include the nature of the substituents on the phosphate group and whether it is a monophosphate, diphosphate, or triphosphate. google.com This tunability allows for the rational design of linkers with predictable release rates, with half-lives that can be programmed to span from hours to over a year. pnas.org Other strategies for tuning linker cleavage include designing them to be sensitive to specific pH levels, where protonation can trigger a self-immolative cascade that releases the cargo. nih.govwsu.edu

| Linker Type | Cleavage Trigger | Key Feature | Reference |

|---|---|---|---|

| Pyrophosphate Diester | Enzymatic (e.g., lysosomal phosphatases) | High plasma stability, high hydrophilicity, cleavable in target cells. | acs.orgnih.gov |

| pH-Sensitive Phosphoramidate | Low pH | Stability is tunable by altering the pKa of neighboring acidic groups. | nih.gov |

| β-Eliminative Linker | Non-enzymatic chemical release | Highly predictable and tunable cleavage rates controlled by a modulator group. | pnas.org |

Structural Modifications for Enhanced Specificity in Chemical Biology

Structural modifications to phosphate-based linkers are crucial for achieving specificity in biological systems. nih.gov In the context of antibody-drug conjugates (ADCs), the linker's structure ensures that the cytotoxic payload is delivered specifically to cancer cells. acs.org

The pyrophosphate moiety itself is a key structural feature. Its high polarity and hydrophilicity can help mitigate the aggregation potential of ADCs that carry hydrophobic payloads. nih.gov This improved solubility and stability contribute to a better therapeutic profile. The specificity of release is often achieved by designing the linker to be a substrate for enzymes that are overexpressed in the target tissue, such as lysosomal phosphatases. u-tokyo.ac.jp

Furthermore, phosphorus-based self-immolative linkers represent another layer of structural sophistication. cuni.czmdpi.com These linkers are designed to fragment and release their cargo following a single, specific triggering event. Unlike simple esters, phosphate-based systems allow for the attachment of additional substituents, which can be used to fine-tune the rate of the self-immolation process or to attach a second cargo molecule, broadening their application potential. cuni.cz

Chemical Modification and Derivatization of the Pentyl Moiety

The pentyl group of this compound is not merely a passive alkyl chain; it can be chemically modified or derivatized to alter the compound's physicochemical properties or to prepare it for further analysis or conjugation.

A primary reason for derivatization is for analytical purposes. Dialkyl phosphate esters are often not volatile enough for direct analysis by gas chromatography (GC). researchgate.net A common derivatization technique is trimethylsilylation, where reactive protons on the phosphate groups are replaced with trimethylsilyl (B98337) (TMS) groups. This is typically achieved by reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). biorxiv.org The resulting TMS esters are more volatile and thermally stable, allowing for their separation and quantification by gas chromatography-mass spectrometry (GC-MS). researchgate.netbiorxiv.org

Beyond analysis, the pentyl chain itself can be a site for synthetic modification. For example, hydroxylation of the alkyl group can occur in biological systems as a method of biotransformation. nih.gov In the laboratory, functional groups could be introduced onto the pentyl chain either before or after the diphosphate group is attached. The synthesis of an AICAR derivative with a 5-hydroxypentyl chain demonstrates that functional groups can be incorporated into the alkyl backbone. mdpi.com Such modifications could be used to attach fluorescent tags, biotin, or other chemical reporters, or to modulate the compound's solubility and membrane permeability.

Synthesis of Chemically Modified Analogues for Mechanistic Studies

The generation of chemically modified analogues of this compound is a cornerstone of mechanistic studies, allowing researchers to dissect the roles of different structural motifs in chemical and biological processes. While direct literature on this compound analogues is sparse, established principles in phosphate chemistry provide a clear roadmap for their synthesis.

A primary strategy involves the modification of the diphosphate backbone. For instance, the substitution of a bridging or non-bridging oxygen atom with sulfur or a methylene (B1212753) group can provide significant insights. The synthesis of such analogues often begins with a suitably protected pentanol (B124592) derivative, which is then subjected to phosphorylation.

One established method for creating diphosphates is the Poulter method, which involves the SN2 displacement of a leaving group, such as a tosylate, from the 5'-position of a protected precursor by a pyrophosphate salt. mdpi.comnih.gov This can be adapted for pentanol by first tosylating the alcohol and then reacting it with a soluble pyrophosphate salt like tris(tetrabutylammonium) pyrophosphate.

To introduce modifications, a thiophosphate or a methylenebis(phosphonate) can be used in place of pyrophosphate. For example, reacting tosylated pentanol with a thiopyrophosphate salt would yield a pentyl thiodiphosphate analogue. These analogues are invaluable for studying the stereochemical course of enzymatic reactions and the nature of metal ion coordination in catalysis.

Another approach involves the direct chemical phosphorylation of pentanol using specialized reagents. For instance, a protected pentyl monophosphate can be activated, often by forming a phosphorimidazolide, and then reacted with another phosphate moiety to form the diphosphate bond. nih.gov This modular approach allows for the introduction of modifications at either phosphate group.

The table below outlines potential chemically modified analogues of this compound and their intended purpose in mechanistic studies.

| Analogue Name | Modification | Synthetic Precursor Example | Purpose in Mechanistic Studies |

| Pentyl α-thiodiphosphate | Replacement of non-bridging oxygen on Pα with sulfur | Pentyl monophosphate and a thiophosphorylating agent | Probing the role of the Pα oxygen in enzyme binding and catalysis; studying metal ion coordination. |

| Pentyl β-thiodiphosphate | Replacement of non-bridging oxygen on Pβ with sulfur | Pentanol and a thiopyrophosphate donor | Investigating the leaving group properties and the role of the Pβ phosphate in hydrolysis reactions. |

| Pentyl α,β-methylenediphosphonate | Replacement of the bridging oxygen with a CH₂ group | Pentylphosphonate and a methylenediphosphonate reagent | Creating a non-hydrolyzable analogue to study enzyme binding and inhibition without substrate turnover. |

| Fluoro-pentyl diphosphate | Fluorination of the pentyl chain | Fluoro-pentanol | Investigating the electronic effects of the alkyl chain on reactivity and enzyme recognition. |

These synthetic strategies, while established for more complex molecules like nucleosides, are fundamentally applicable to the synthesis of simple alkyl diphosphate analogues, providing essential tools for detailed biochemical and mechanistic investigations.

Biocatalytic and Enzymatic Synthetic Routes for Diphosphates

The use of enzymes in chemical synthesis offers unparalleled selectivity and efficiency, often under mild reaction conditions. Biocatalytic routes for the synthesis of diphosphates, including alkyl diphosphates, are increasingly being explored as alternatives to traditional chemical methods.

Enzymatic synthesis of diphosphates typically involves the transfer of a pyrophosphoryl group from a donor molecule, such as ATP, to an acceptor alcohol. Kinases are the primary class of enzymes responsible for such transformations. While specific kinases that act on simple alkanols to produce diphosphates are not as common as those for nucleosides or sugars, the principles of biocatalytic phosphorylation can be applied.

A potential biocatalytic route for this compound could involve a two-step enzymatic cascade. First, a kinase could phosphorylate pentanol to pentyl monophosphate. Subsequently, a second enzyme, a pyrophosphokinase, could transfer a pyrophosphate group to the monophosphate, or another kinase could add a second phosphate group. For instance, some kinases have been shown to phosphorylate a range of alcohols. mdpi.com

Alkaline phosphatase, an enzyme typically associated with hydrolysis, can also be used in the reverse direction to catalyze phosphorylation reactions under specific conditions, potentially offering a route to alkyl phosphates. ulisboa.pt The reaction equilibrium can be shifted towards synthesis by using a high concentration of the phosphate donor, such as pyrophosphate.

The table below presents a conceptual overview of enzymatic systems that could be adapted for the synthesis of this compound, based on known enzymatic activities.

| Enzyme Class | Reaction Type | Phosphate Donor | Potential Application for this compound Synthesis |

| Alcohol Kinase | Phosphorylation | ATP | Synthesis of pentyl monophosphate as an intermediate. |

| Pyrophosphokinase | Pyrophosphorylation | ATP or other pyrophosphate donor | Conversion of pentyl monophosphate to pentyl diphosphate. |

| Nucleoside Diphosphate Kinase (promiscuous) | Phosphoryl Transfer | ATP | Potential for direct or stepwise phosphorylation of pentanol or its monophosphate derivative. |

| Alkaline Phosphatase (in reverse) | Phosphorylation | Pyrophosphate | Direct synthesis of pentyl diphosphate from pentanol under optimized conditions. ulisboa.pt |

The development of these biocatalytic routes is often coupled with enzyme engineering and the optimization of reaction conditions to enhance the yield and specificity for non-natural substrates like pentanol. The use of whole-cell biocatalysts or immobilized enzymes can also improve the economic viability and scalability of such processes. acs.org While the direct enzymatic synthesis of this compound is a developing area, the existing knowledge in biocatalysis provides a strong foundation for future research and development.

Enzymatic and Metabolic Research Involving Pentyl Trihydrogen Diphosphate

Role in Isoprenoid Biosynthesis Pathways

Isoprenoids, or terpenoids, represent the largest group of natural products, with over 30,000 known compounds. nih.govresearchgate.net They serve numerous critical functions, from forming structural components of cell membranes to acting as hormones and photosynthetic pigments. nih.gov The synthesis of all isoprenoids originates from the five-carbon building block, pentyl trihydrogen diphosphate (B83284) (isopentenyl diphosphate, IPP), and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnumberanalytics.com

The mevalonate (B85504) (MVA) pathway is a well-established metabolic route for producing pentyl trihydrogen diphosphate (IPP). nih.govnih.gov Found in archaea, eukaryotes, and some bacteria, this pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govresearchgate.net HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. nih.govnumberanalytics.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into the final product, IPP. nih.govnumberanalytics.com IPP, generated via the MVA pathway, serves as the fundamental precursor for the synthesis of sterols, sesquiterpenes, and dolichols. nih.govmdpi.com

Table 1: Key Enzymatic Steps of the Mevalonate (MVA) Pathway Leading to this compound (IPP)

| Step | Substrate | Enzyme | Product |

| 1 | Acetyl-CoA (2 molecules) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Phosphomevalonate |

| 5 | Phosphomevalonate | Phosphomevalonate kinase | Diphosphomevalonate |

| 6 | Diphosphomevalonate | Diphosphomevalonate decarboxylase | This compound (IPP) |

This table summarizes the sequential enzymatic reactions in the mevalonate pathway that synthesize the precursor molecule IPP. Data sourced from nih.govnumberanalytics.comresearchgate.net.

An alternative route for the synthesis of this compound (IPP) is the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway. nih.govnih.gov This pathway is prevalent in most bacteria, some eukaryotic parasites, and in the plastids of plants. nih.govrsc.org The MEP pathway initiates with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov It proceeds through a series of distinct intermediates, including 2-C-methyl-D-erythritol 4-phosphate, to ultimately yield both IPP and its isomer, DMAPP. nih.govnih.gov In organisms like plants that possess both pathways, the MEP pathway, located in the plastids, is primarily responsible for synthesizing monoterpenes, diterpenes, carotenoids, and the side chain of chlorophylls. mdpi.comresearchgate.net

Table 2: Overview of the Methylerythritol Phosphate (MEP) Pathway

| Starting Materials | Key Intermediates | Final Products |

| Pyruvate | 1-Deoxy-D-xylulose 5-phosphate (DXP) | This compound (IPP) |

| Glyceraldehyde 3-phosphate | 2-C-Methyl-D-erythritol 4-phosphate (MEP) | Dimethylallyl diphosphate (DMAPP) |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | ||

| 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) | ||

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |

This table outlines the starting substrates, significant intermediate compounds, and the final precursor products of the MEP pathway. Data sourced from nih.govrsc.orgresearchgate.net.

This compound (IPP) is the fundamental building block for all larger isoprenoid compounds. libretexts.org For chain elongation to occur, IPP is first reversibly isomerized to the more electrophilic dimethylallyl diphosphate (DMAPP) by the enzyme IPP isomerase. nih.govfrontiersin.org The biosynthesis of larger isoprenoids proceeds through a series of head-to-tail condensation reactions. libretexts.org In the first condensation, an IPP molecule attacks the C1 of a DMAPP molecule, resulting in the formation of the 10-carbon geranyl diphosphate (GPP). libretexts.org Subsequent additions of IPP units to the growing chain produce the 15-carbon farnesyl diphosphate (FPP) and the 20-carbon geranylgeranyl diphosphate (GGPP). libretexts.orgymdb.ca These molecules are the direct precursors to the vast families of monoterpenes, sesquiterpenes, and diterpenes, respectively. nih.govresearchgate.net

Table 3: Isoprenoid Elongation via Condensation of this compound (IPP)

| Initial Substrates | Product | Carbon Length | Resulting Terpenoid Class |

| IPP + DMAPP | Geranyl Diphosphate (GPP) | C10 | Monoterpenes |

| GPP + IPP | Farnesyl Diphosphate (FPP) | C15 | Sesquiterpenes |

| FPP + IPP | Geranylgeranyl Diphosphate (GGPP) | C20 | Diterpenes |

This table illustrates the sequential addition of IPP units to create longer-chain isoprenoid precursors. Data sourced from libretexts.orgfrontiersin.orgymdb.ca.

Participation in Broader Biochemical Processes

The role of this compound extends beyond being a simple monomer. Its conversion into larger isoprenoids is essential for critical cellular modifications and the formation of complex coenzymes.

Protein prenylation is a post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) lipid group is covalently attached to a cysteine residue of a target protein. frontiersin.orgwikipedia.org This process is fundamentally dependent on this compound (IPP), as the required lipid groups, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are synthesized directly from the condensation of IPP units. mdpi.comfrontiersin.org Prenylation increases the hydrophobicity of proteins, facilitating their anchoring to cellular membranes, which is crucial for their proper localization and function. wikipedia.orgfrontiersin.org A large number of prenylated proteins are small GTPases, such as those from the Ras superfamily, which act as molecular switches in vital signaling pathways that control cell growth, differentiation, and cytoskeletal organization. frontiersin.orgfrontiersin.org

Table 4: Role of IPP Derivatives in Protein Prenylation

| Isoprenoid Moiety | Precursor (Derived from IPP) | Process | Function |

| Farnesyl group | Farnesyl Diphosphate (FPP) | Farnesylation | Anchors proteins (e.g., Ras, lamins) to membranes, mediates protein-protein interactions. frontiersin.orgnih.gov |

| Geranylgeranyl group | Geranylgeranyl Diphosphate (GGPP) | Geranylgeranylation | Anchors proteins (e.g., Rab, Rho GTPases) to membranes for roles in vesicle trafficking and signaling. frontiersin.orgnih.gov |

This table details the specific isoprenoid groups derived from IPP that are used in protein prenylation and their biological significance.

While this compound (IPP) itself primarily functions as a biosynthetic precursor, it is essential for the synthesis of the isoprenoid components of several vital cofactors and coenzymes. nih.govlongdom.org These molecules are critical for fundamental metabolic processes such as electron transport and glycosylation. nih.govnih.gov

Research findings have detailed this precursor role in several key molecules:

Ubiquinone (Coenzyme Q): This lipid-soluble molecule, indispensable for the mitochondrial electron transport chain, possesses a long isoprenoid tail. This tail is synthesized through the polymerization of multiple IPP units. nih.govjmb.or.kr

Menaquinone (Vitamin K2): Similar to ubiquinone, menaquinone contains an isoprenoid side chain of varying length, which is built from IPP precursors and is crucial for its function in electron transport in bacteria. jmb.or.kr

Heme A: A component of cytochrome c oxidase (Complex IV) in the electron transport chain, Heme A is modified with a farnesyl group derived from FPP, which is itself synthesized from IPP. frontiersin.org

Dolichols: These long-chain isoprenoid alcohols are required as lipid carriers for oligosaccharide chains in the synthesis of glycoproteins. nih.gov Their entire carbon backbone is assembled from IPP units.

Enzyme-Pentyl Trihydrogen Diphosphate Interactions

The study of how enzymes interact with small molecules is fundamental to understanding biological processes. While direct research on this compound is limited, extensive studies on analogous compounds, particularly isopentenyl pyrophosphate (IPP), provide a strong framework for understanding potential enzymatic interactions. IPP is a critical intermediate in the biosynthesis of isoprenoids, a vast class of natural products. wikipedia.orgwikipedia.org The principles governing enzyme binding, inhibition, and specificity with respect to pyrophosphate-containing molecules like IPP are well-established and can be extrapolated to predict the behavior of its saturated pentyl analogue.

The binding of pyrophosphate-containing substrates to enzymes is a highly specific process, often involving a conserved set of interactions. Enzymes that bind these molecules, such as prenyltransferases and isomerases, typically feature active sites tailored to recognize the pyrophosphate moiety, the aliphatic chain, and facilitate catalysis, often with the assistance of divalent metal ions.

Key Features of Pyrophosphate-Binding Sites:

Divalent Metal Ion Coordination: Magnesium (Mg²⁺) or manganese (Mn²⁺) ions are crucial for the function of many pyrophosphate-metabolizing enzymes. They coordinate with the negatively charged oxygen atoms of the pyrophosphate group, neutralizing its charge and positioning the substrate correctly within the active site for catalysis. For example, in farnesyl pyrophosphate synthase (FPPS), three Mg²⁺ ions are involved in binding the pyrophosphate moiety of the substrate. researchgate.netfrontiersin.org

Conserved Amino Acid Motifs: Many enzymes that bind allylic diphosphates, such as FPPS, contain highly conserved aspartate-rich motifs (DDXXD). These residues are directly involved in chelating the essential Mg²⁺ ions and binding the pyrophosphate group of the substrate. frontiersin.orgfrontiersin.org

Hydrophobic Pockets: The aliphatic tail of the substrate, such as the pentyl group in this compound or the isopentenyl group in IPP, is accommodated in a hydrophobic pocket within the enzyme's active site. The size, shape, and hydrophobicity of this pocket are primary determinants of substrate specificity. researchgate.net

Hydrogen Bonding and Electrostatic Interactions: The substrate is further anchored in the active site through a network of hydrogen bonds and other electrostatic interactions with amino acid side chains. mdpi.com In thiamin phosphate synthase, for instance, a complex network of interactions holds the pyrophosphate and other substrate fragments in place during the reaction. acs.org

Conformational Changes: Substrate binding often induces significant conformational changes in the enzyme. In FPPS, the binding of the allylic substrate causes a "closing" of the active site, where the C-terminal region of the enzyme moves to sequester the substrate from the solvent. researchgate.netfrontiersin.org

Research on isopentenyl pyrophosphate isomerase (IPPI) has revealed specific residues critical for binding and catalysis. Covalent complexes have been observed forming between an IPP analog and residues Cys67 and Glu116 in the active site, highlighting the precise molecular interactions that govern substrate recognition. rcsb.org

Table 1: Key Molecular Interactions in Enzyme-Pyrophosphate Substrate Binding

| Interaction Type | Key Components | Function | Example Enzyme(s) |

|---|---|---|---|

| Metal Ion Coordination | Mg²⁺, Mn²⁺ | Neutralize pyrophosphate charge; Substrate positioning | Farnesyl Pyrophosphate Synthase (FPPS) |

| Conserved Motifs | Aspartate-rich sequences (DDXXD) | Bind metal ions; Anchor pyrophosphate | FPPS, Geranylgeranyl Pyrophosphate Synthase |

| Hydrophobic Pocket | Nonpolar amino acid residues | Accommodate the aliphatic substrate tail | IPP Isomerase, FPPS |

| Induced Fit | Flexible C-terminal regions or loops | Sequester substrate; Optimize catalytic environment | FPPS |

Enzyme activity is tightly regulated within cells, and inhibition is a primary mechanism for this control. Molecules that are structurally similar to an enzyme's natural substrate can often act as inhibitors. Given its structure, this compound could potentially inhibit enzymes that normally process IPP or other related pyrophosphates. The mechanisms of such inhibition can be diverse.

Competitive Inhibition: An inhibitor that resembles the substrate may compete for binding to the enzyme's active site. drugbank.com Bisphosphonates, which are stable analogs of pyrophosphate, are classic competitive inhibitors of enzymes like FPPS. frontiersin.org They bind to the same active site as the natural allylic pyrophosphate substrates, preventing the enzyme from carrying out its reaction. frontiersin.org

Irreversible Inhibition: Some inhibitors form a stable, covalent bond with the enzyme, leading to permanent inactivation. This mechanism has been observed with analogs of IPP designed to react with active site residues. For example, 2-(dimethyl-amino)ethyl pyrophosphate acts as an irreversible inhibitor of IPP isomerase, forming a very stable complex with the enzyme. nih.gov Similarly, the bromohydrin of IPP forms covalent adducts with cysteine and glutamate (B1630785) residues in the IPPI active site. rcsb.org

Slow, Tight-Binding Inhibition: This is a powerful form of inhibition where an initial enzyme-inhibitor complex slowly isomerizes to a more tightly bound state. Nitrogen-containing bisphosphonates (N-BPs) used in medicine inhibit human FPPS through this mechanism. acs.org This time-dependent process results in extremely potent inhibition that is not easily reversed. acs.org

Regulation can also occur through allosteric mechanisms, where binding at a site distinct from the active site alters the enzyme's conformation and activity. taylorandfrancis.com Feedback inhibition is a common regulatory strategy in metabolic pathways, where a downstream product inhibits an upstream enzyme. Farnesyl pyrophosphate, for example, allosterically inhibits mevalonate kinase, an early enzyme in the isoprenoid biosynthesis pathway. researchgate.net

Table 2: Potential Mechanisms of Enzyme Inhibition by Pyrophosphate Analogs

| Inhibition Mechanism | Description | Molecular Basis | Example Inhibitor Class |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, blocking substrate access. | Structural mimicry of the substrate's pyrophosphate and/or aliphatic chain. | Bisphosphonates |

| Irreversible | Inhibitor forms a permanent covalent bond with the enzyme. | Reactive functional groups on the inhibitor react with active site residues. | IPP Analogs (e.g., bromohydrin of IPP) |

| Slow, Tight-Binding | Initial binding is followed by a slow conformational change to a tighter complex. | Isomerization of the enzyme-inhibitor complex. | Nitrogen-Containing Bisphosphonates (N-BPs) |

| Allosteric | Inhibitor binds to a site other than the active site, inducing a conformational change that reduces activity. | Binding to a regulatory site alters the active site's shape or accessibility. | Farnesyl Pyrophosphate (on Mevalonate Kinase) |

Enzyme promiscuity is the ability of an enzyme to catalyze a reaction on a non-native substrate. wikipedia.org This phenomenon is a key driver of enzyme evolution and has been exploited for biocatalysis. The degree to which an enzyme is specific or promiscuous is largely determined by the architecture of its active site.

Studies on enzymes that process pyrophosphate substrates reveal a wide spectrum of specificity.

High Specificity: The antiviral radical SAM enzyme viperin demonstrates remarkable specificity for IPP. nih.gov Its isomer, dimethylallyl pyrophosphate (DMAPP), which differs only in the position of the double bond, is not a substrate. Furthermore, any minor chemical modification to IPP significantly reduces its ability to be used by the enzyme, indicating a highly tuned active site. nih.gov

Broad Promiscuity: In contrast, isopentenyl phosphate kinases (IPKs) have been shown to be highly promiscuous. They can phosphorylate a wide variety of non-natural alkyl-monophosphates, including those with different chain lengths and functional groups like alkynes and azides. acs.orgchemrxiv.org This promiscuity makes them valuable tools for creating novel isoprenoid-like molecules. acs.org Farnesyl and geranylgeranyl pyrophosphate transferases (FTases and GGTases) also exhibit promiscuity, being able to transfer isoprenoid units to various peptide sequences. nih.gov

The specificity of an enzyme for this compound would depend entirely on the particular enzyme. An enzyme like viperin would be highly unlikely to accept it as a substrate due to its stringent requirements for the isopentenyl double bond. nih.gov However, a more promiscuous enzyme, such as certain IPKs or other engineered kinases, might be capable of recognizing and processing the pentyl pyrophosphate structure. acs.orgchemrxiv.org

Elucidation of Metabolic Pathways and Turnover Rates

Metabolic pathways are series of interconnected enzymatic reactions that synthesize, degrade, or transform molecules within a cell. wikipedia.org The rate at which molecules are processed through a pathway is known as the metabolic flux or turnover rate. wikipedia.org

This compound is not known to be a natural metabolite in any characterized metabolic pathway. Its close structural analog, isopentenyl pyrophosphate (IPP), however, is a central building block in two major and essential metabolic pathways for isoprenoid synthesis: wikipedia.orgcreative-proteomics.com

The Mevalonate (MVA) Pathway: Found in eukaryotes (including humans), archaea, and some bacteria, this pathway starts from acetyl-CoA and proceeds through the intermediate mevalonic acid to produce IPP. wikipedia.orgfrontiersin.orgcreative-proteomics.com

The Methylerythritol Phosphate (MEP) Pathway: Active in most bacteria, algae, and plant plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate to synthesize IPP and its isomer DMAPP. wikipedia.orgcreative-proteomics.com

IPP is a crucial branching point. It can be isomerized to DMAPP, and these two five-carbon units are the fundamental precursors for the synthesis of thousands of vital compounds, including cholesterol, steroid hormones, carotenoids, and the side chains of ubiquinone and heme A. frontiersin.orgcreative-proteomics.com

The turnover of pyrophosphate intermediates like IPP can be very rapid, reflecting their high demand in cellular metabolism. nih.gov For instance, inositol (B14025) pyrophosphates, another class of signaling molecules, have very short half-lives due to high turnover rates. nih.gov The rate of IPP utilization is tightly regulated to match the cell's needs for isoprenoid synthesis, and imbalances can affect cell growth and function. mdpi.comresearchgate.net Because this compound is not a known natural compound, it does not have an established metabolic pathway or turnover rate. If introduced into a cell, its fate would depend on the promiscuity of various enzymes, and it would likely be slowly metabolized or excreted.

Structural Biology and Biophysical Characterization of Pentyl Trihydrogen Diphosphate

Crystallographic Analysis of Pentyl Trihydrogen Diphosphate (B83284) in Macromolecular Complexes

X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules at atomic resolution. usherbrooke.ca In the context of pentyl trihydrogen diphosphate, crystallographic studies have been instrumental in visualizing its binding mode within protein active sites, providing a static yet detailed snapshot of the molecular interactions that govern its biological activity. rcsb.org

Determination of Protein-Ligand Complex Structures

The structure of this compound (P25) in complex with a protein has been successfully determined, offering critical insights into its binding orientation and the conformational state of the surrounding protein residues. ebi.ac.uk One such example is its complex with a protein identified in the Protein Data Bank (PDB).

The crystallographic data reveals the precise coordinates of the ligand within the protein's binding pocket. The pentyl chain, a hydrophobic moiety, typically orients itself within a cavity lined with nonpolar amino acid residues, while the charged diphosphate group engages in electrostatic interactions and hydrogen bonding with polar residues and metal ions. ebi.ac.uk

Table 1: Crystallographic Data for this compound in a Protein Complex

| Parameter | Value |

| PDB ID | 1t9b ebi.ac.uk |

| Ligand ID | P25 ebi.ac.uk |

| Molecular Formula | C5 H14 O7 P2 ebi.ac.uk |

| Molecular Weight | 248 Da ebi.ac.uk |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.10 Å rcsb.org |

This interactive table provides a summary of the crystallographic data available for a protein-pentyl trihydrogen diphosphate complex.

Analysis of Intermolecular Interactions within Crystalline States

The analysis of the crystal structure of the protein-ligand complex allows for a detailed examination of the non-covalent interactions that stabilize the binding. wikipedia.org These interactions are fundamental to the specificity and affinity of the ligand for its protein target. unc.edu For this compound in the 1t9b PDB entry, a network of interactions is observed. ebi.ac.uk

The diphosphate moiety is a key anchoring group, forming strong electrostatic interactions with positively charged residues and coordinating with essential metal cofactors, such as magnesium (Mg²⁺). ebi.ac.uk The hydroxyl groups on the phosphate (B84403) units act as both hydrogen bond donors and acceptors. The aliphatic pentyl chain is involved in van der Waals and hydrophobic interactions with amino acid side chains like valine, alanine, and methionine. ebi.ac.uk

Table 2: Key Intermolecular Interactions of this compound in PDB Entry 1t9b

| Interaction Type | Interacting Residues/Molecules |

| Hydrophobic | VAL 497, ALA 551, MET 525, MET 582, VAL 583 ebi.ac.uk |

| Electrostatic/H-Bonding | GLN 499, HIS 500, ASP 550, SER 552, ASN 577, GLU 579, GLN 580 ebi.ac.uk |

| Metal Coordination | MG 699 ebi.ac.uk |

| Water-Mediated H-Bonds | HOH 4246, HOH 4820 ebi.ac.uk |

This interactive table details the specific amino acid residues and other molecules that form significant intermolecular bonds with this compound within the binding site.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallography by characterizing the molecule's properties in solution and offering insights into its dynamic behavior and electronic nature. auremn.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules in solution. auremn.org.brnih.gov For this compound, ¹H, ¹³C, and ³¹P NMR would be the primary techniques used.

¹H NMR: Would provide information on the number of chemically distinct protons and their connectivity, allowing for the assignment of signals corresponding to the pentyl chain's methylene (B1212753) (–CH₂–) and terminal methyl (–CH₃) groups.

¹³C NMR: Would reveal the carbon skeleton of the molecule.

³¹P NMR: Is particularly informative for phosphorus-containing compounds. It would show signals for the two phosphorus atoms of the diphosphate group, and their coupling would confirm the P-O-P linkage. The chemical shifts would be sensitive to the protonation state and coordination with metal ions. nih.gov

Conformational analysis can be performed using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space, helping to define the molecule's preferred three-dimensional shape in solution. nih.govresearchgate.net

Table 3: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₃ (terminal) | ~0.9 |

| ¹H | -CH₂- (alkyl chain) | ~1.3 - 1.7 |

| ¹H | -CH₂-O-P | ~3.8 - 4.2 |

| ³¹P | Diphosphate | -5 to -15 |

This interactive table presents the expected chemical shift ranges for the different nuclei in this compound based on typical values for similar functional groups.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. wiley.comsemanticscholar.org It is an excellent technique for identifying the functional groups present. libretexts.orgresearchgate.net

The FTIR spectrum of this compound would be dominated by characteristic absorptions from its key functional groups.

O-H Stretch: A broad band in the 2500-3300 cm⁻¹ region would be characteristic of the hydrogen-bonded P-O-H groups.

C-H Stretch: Sharp absorptions between 2850 and 2960 cm⁻¹ would confirm the presence of the aliphatic pentyl chain. libretexts.org

P=O Stretch: A strong band around 1200-1300 cm⁻¹ is indicative of the phosphoryl group.

P-O-C Stretch: Absorptions around 1000-1100 cm⁻¹ would correspond to the stretching of the P-O-C linkage.

P-O-P Stretch: A characteristic band for the diphosphate (pyrophosphate) linkage would appear around 900-950 cm⁻¹.

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P-O-H | O-H Stretch | 2500-3300 (Broad) |

| C-H (Alkyl) | C-H Stretch | 2850-2960 (Strong, Sharp) libretexts.org |

| P=O | P=O Stretch | 1200-1300 (Strong) |

| P-O-C | Asymmetric Stretch | 1000-1100 (Strong) |

| P-O-P | Asymmetric Stretch | 900-950 (Medium-Strong) |

This interactive table summarizes the key functional groups of this compound and their expected absorption frequencies in an FTIR spectrum.

Photoluminescence Studies in Related Phosphate Compounds

Phosphate-based phosphors are recognized for their chemical stability, cost-effectiveness, and strong absorption in the vacuum ultraviolet (VUV) region, making them suitable for various luminescence applications. researchgate.net The luminescence in these materials is often achieved by doping the phosphate host material with rare-earth elements, such as Europium (Eu) or Dysprosium (Dy). researchgate.netias.ac.in The specific emission characteristics are highly dependent on the host crystal structure and the nature of the dopant.

For instance, studies on tricalcium phosphate (TCP) doped with rare-earth ions have shown that the luminescence properties are influenced by the crystalline phase (α-TCP vs. β-TCP) and the specific dopant used. researchgate.netias.ac.in Europium-doped TCP exhibits strong photoluminescent emission, while dysprosium-doped TCP is more efficient in thermoluminescence. researchgate.netias.ac.in The emission spectra of these doped materials show characteristic peaks corresponding to the electronic transitions of the dopant ions. For example, Eu³⁺-doped glasses show intense emission bands corresponding to the ⁵D₀ → ⁷FJ (J = 0–4) transitions. researchgate.net

Time-resolved photoluminescence spectroscopy (TRPL) is a powerful technique used to study the dynamics of luminescence. rsc.org It provides information on the decay lifetimes of the excited states, which can be used to distinguish between different minerals and to estimate luminescence quantum yields. rsc.org This technique has been particularly useful in the study of uranyl phosphates, where it serves as a robust method for identifying and detecting these compounds in environmental samples. rsc.org

The development of novel color-tunable phosphors is a significant area of interest. By co-doping a phosphate host with different activators, such as Eu³⁺ and Tb³⁺, it is possible to generate light of various colors (e.g., green-yellow-red) by adjusting the doping concentrations or the excitation wavelength. bohrium.com

Advanced Chromatographic and Separation Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of organophosphorus compounds in various complex matrices. researchgate.net It is particularly favored over gas chromatography (GC) for the analysis of thermally labile organophosphates. chromatographyonline.com HPLC methods are widely used for purity assessment and to ensure the quality and consistency of chemical compounds. torontech.com

The purity of a compound can be assessed using HPLC by analyzing the resulting chromatogram. torontech.comchromatographyonline.com A pure compound should ideally produce a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities. Peak purity analysis, often performed with a Diode Array Detector (DAD), involves comparing the UV-Vis spectra across the width of a chromatographic peak. sepscience.com If the spectra are consistent, the peak is considered spectrally pure. chromatographyonline.com

Several factors are optimized to achieve good separation in HPLC, including the choice of stationary phase (the column), mobile phase composition, flow rate, and detector. torontech.comresearchgate.net For organophosphorus compounds, C18 columns are commonly used with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. chromatographyonline.comnih.gov

The effectiveness of an HPLC separation is often evaluated based on several parameters:

Capacity Factor (k'): A measure of the retention of an analyte on the column.

Resolution (R): The degree of separation between two adjacent peaks.

Selectivity Factor (α): A measure of the relative retention of two analytes.

A study on the analysis of organophosphorus and carbamate (B1207046) pesticides demonstrated good separation with detection limits as low as 100 ng for all pesticides analyzed. nih.gov Another study focusing on the determination of various amino acids and alkyl amines using HPLC with fluorescence detection reported detection limits in the picomolar to nanomolar range. nih.gov

Interactive Data Table: HPLC Separation Parameters for Selected Organophosphorus Pesticides nih.govnih.gov

Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise molecular weight determination and elemental composition analysis of organic compounds. dtu.dkcam.ac.uk It provides high-resolution and accurate mass data for both precursor and fragment ions, which is crucial for the confident identification of unknown compounds and the characterization of complex mixtures. acs.orgresearchgate.net

For this compound (C₅H₁₄O₇P₂), the predicted monoisotopic mass is 248.02148 Da. uni.lu HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which helps in distinguishing it from other compounds with similar nominal masses.

HRMS is often coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex samples. mdpi.comresearchgate.net This combination allows for the separation of components before they are introduced into the mass spectrometer, providing both retention time and accurate mass information for each component.

A key advantage of HRMS is its ability to aid in the structural elucidation of molecules through fragmentation analysis. acs.org By inducing fragmentation of the parent ion, a series of product ions are generated, and their accurate masses can be used to piece together the structure of the original molecule. In the context of organophosphorus compounds, specific fragmentation patterns can indicate the presence of phosphate or phosphonate (B1237965) moieties. acs.org

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

X-ray Diffraction Studies of Pure Compounds and Intermediates

XRD is also instrumental in studying enzymatic reactions by capturing snapshots of reaction intermediates. nih.govsemanticscholar.org By crystallizing an enzyme with its substrate or an inhibitor, researchers can use X-ray diffraction to visualize the binding mode and any conformational changes that occur in the active site. For instance, the crystal structure of yeast acetohydroxyacid synthase has been solved in complex with various inhibitors, providing insights into their different potencies. rcsb.org In one of these structures, this compound (P25) was identified as a ligand bound to the enzyme. rcsb.orgebi.ac.uk

Furthermore, XRD is used to study the phase composition and crystallography of phosphate materials. researchgate.net For example, in the study of calcium phosphates, XRD can be used to identify different crystalline phases (e.g., hydroxyapatite, α-tricalcium phosphate, β-tricalcium phosphate) and to follow phase transformations as a function of temperature or composition. researchgate.net The technique can also be used to determine the particle size of nanocrystalline materials using the Scherrer equation. redalyc.org

The study of reaction intermediates using X-ray crystallography can be challenging, but techniques like mix-and-inject serial crystallography allow for the investigation of enzymatic reactions on a millisecond timescale. nih.gov This has enabled the structural characterization of short-lived intermediates in enzyme-catalyzed reactions. nih.gov

Advanced Research Applications and Methodologies Utilizing Pentyl Trihydrogen Diphosphate

Utilization in Green Chemistry Initiatives

Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions.

Design and Implementation of Sustainable Biocatalytic Processes

The chemistry of diphosphates is central to major biosynthetic pathways, most notably the production of over 55,000 isoprenoid compounds from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov Enzymes from these pathways are powerful tools for sustainable biocatalysis.

Researchers are designing artificial biocatalytic pathways that are more efficient and decoupled from complex native metabolism. nih.gov One such innovation is the Isopentenol (B1216264) Utilization Pathway (IUP), a synthetic two-step enzymatic cascade that converts isopentenol or prenol into IPP or DMAPP, respectively. pnas.orgmit.edu This pathway circumvents the lengthy and tightly regulated native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. pnas.orgosti.gov The IUP requires only two enzymes: a promiscuous kinase for the first phosphorylation step and an isopentenyl phosphate (B84403) kinase (IPK) for the second. pnas.org This streamlined, modular approach exemplifies a green chemistry strategy, enabling the conversion of simple, accessible alcohols into valuable diphosphate (B83284) building blocks for producing complex molecules like pharmaceuticals and biofuels. nih.gov

The principles of these biocatalytic systems could be applied to pentyl trihydrogen diphosphate. An analogous pathway could theoretically be designed to convert pentanol (B124592) to pentyl monophosphate and subsequently to this compound, providing a sustainable route to this and other non-natural alkyl diphosphates. These engineered pathways could then be coupled with other enzymes, such as terpene synthases, which have demonstrated plasticity, to generate novel chemical compounds. nih.gov The use of multi-enzyme cascades, often with immobilized enzymes, further enhances process efficiency and sustainability by allowing for one-pot reactions and easy catalyst recovery. acs.orgnih.gov

Table 1: Comparison of Natural and a Synthetic Isoprenoid Precursor Pathway

| Pathway Feature | Native Mevalonate (MVA) Pathway | Synthetic Isopentenol Utilization Pathway (IUP) | Reference |

|---|---|---|---|

| Starting Material | Acetyl-CoA | Isoprenol / Prenol | pnas.org |

| Number of Enzymatic Steps | ~7 | 2 | pnas.org |

| Key Intermediates | Mevalonate, Mevalonate-5-phosphate, Mevalonate-5-diphosphate | Isopentenyl monophosphate (IP) / Dimethylallyl monophosphate (DMAP) | pnas.org |

| Final Product | Isopentenyl Pyrophosphate (IPP) | IPP / Dimethylallyl Pyrophosphate (DMAPP) | pnas.orgosti.gov |

| Decoupling from Central Metabolism | No, linked to glucose metabolism | Yes, orthogonal to native pathways | nih.govmit.edu |

Development of Chemical Probes for Biological Pathway Elucidation

Understanding the intricate mechanisms of biological pathways is a fundamental goal of chemical biology. Diphosphate analogues, including alkyl diphosphates, serve as invaluable chemical probes to elucidate enzyme function and map metabolic networks. mdpi.com By mimicking natural substrates, these molecules can be used to inhibit enzymes, trap reaction intermediates, or report on catalytic activity.

Analogues of farnesyl diphosphate (FPP), a C15 isoprenoid precursor, have been synthesized to probe the mechanisms of enzymes like terpene synthases. For example, 2-fluorofarnesyl diphosphates have been used to study the cyclization pathways in tobacco 5-epi-aristolochene synthase (TEAS). nih.govacs.org These fluorinated analogues can alter the electronic properties of the substrate, allowing researchers to stabilize intermediates and gain structural insights into the enzyme's active site during catalysis. Crystallographic characterization of enzymes bound to such probes provides a structural snapshot of how the enzyme templates both its major and minor reaction pathways. nih.gov

Similarly, epoxy and cyclopropyl (B3062369) analogues of IPP have been synthesized to act as mechanism-based inhibitors for Type II isopentenyl diphosphate isomerase (IDI-2), a key enzyme in the isoprenoid pathway of several bacterial pathogens. acs.org The epoxy analogue of IPP was found to be a potent irreversible inhibitor, forming a covalent adduct with the enzyme's flavin mononucleotide (FMN) cofactor, thereby providing critical evidence for the catalytic mechanism. acs.org

A compound like this compound or its modified versions could be developed as a chemical probe for enzymes that process alkyl or prenyl diphosphates. For instance, it could be used to investigate the substrate specificity of prenyltransferases or to inhibit pathways that involve short-chain lipid phosphates. rsc.org The replacement of the labile pyrophosphate group with more stable mimics, such as sulfonates or phosphonates, is another strategy used to create probes with improved metabolic stability for in vivo studies, although this can sometimes abolish activity. academie-sciences.frwikipedia.org

Creation of Research Tools and Reagents Based on Diphosphate Chemistry

The in vitro study of enzymes and biological pathways relies on the availability of high-purity substrates and reagents. The chemical synthesis of natural diphosphates and their analogues, including simple alkyl diphosphates, is therefore a critical area of research. sioc-journal.cn These synthetic molecules are essential tools for enzyme assays, inhibitor screening, and structural biology.

Methods for synthesizing alkyl and aryl diphosphates have been developed and refined to improve yields and flexibility. sioc-journal.cnresearchgate.netthieme-connect.de One common strategy involves the activation of the corresponding alcohol (e.g., to a tosylate or halide) followed by displacement with a pyrophosphate salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate. researchgate.net This approach has been used to prepare a wide range of isoprenoid diphosphates and their analogues. researchgate.net More recent methods focus on creating even more stable reagents, such as alkyl-phosphonate nucleic acids, where one of the non-bridging oxygens on the phosphorus is replaced with an alkyl group. nih.gov

Advanced Analytical Method Development and Validation for Diphosphate Metabolites

Accurate quantification of diphosphate metabolites is essential for understanding metabolic regulation and for evaluating the performance of engineered biosynthetic pathways. However, the analysis of these polar, phosphorylated compounds is challenging due to their physicochemical properties. nih.gov Consequently, significant research has been dedicated to developing and validating robust analytical methods.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used technique for analyzing isoprenoid pyrophosphates. researchgate.net Various LC strategies have been employed, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC). nih.gov HILIC-TOF-MS (time-of-flight mass spectrometry) has proven effective for simultaneously measuring intermediates from both the MVA and DXP pathways in engineered E. coli. nih.gov

A comprehensive workflow for the quantitative analysis of all mevalonate and prenyl pyrophosphate intermediates in yeast has been developed using LC-HRMS (high-resolution mass spectrometry). nih.govresearchgate.net This method was validated according to the Metabolomics Standards Initiative guidelines and demonstrated high sensitivity and accuracy over a broad linear range. nih.govebi.ac.uk

Table 2: Performance Characteristics of a Validated LC-HRMS Method for Prenyl Pyrophosphate Quantification

| Parameter | Value / Range | Reference |

|---|---|---|

| Analytes | Mevalonate and Prenyl Pyrophosphate Intermediates | nih.gov |

| Matrix | Yeast (Saccharomyces cerevisiae) | nih.govresearchgate.net |

| Linear Range | 0.1 to 50 pmol | nih.govresearchgate.net |

| Relative Standard Deviation (RSD) | < 20% | nih.govresearchgate.net |

| Detection Method | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | nih.gov |

Other approaches include gas chromatography-mass spectrometry (GC-MS) following enzymatic dephosphorylation and derivatization of the resulting alcohols. mdpi.com This method allows for the identification of which enzyme in a pathway is inhibited by observing the accumulation of its specific substrate. While LC-MS/MS methods are powerful, they can be complex and expensive, leading to the development of simpler spectrophotometric assays for routine enzyme characterization, such as quantifying pyrophosphate release. researchgate.net These validated analytical tools are indispensable for both fundamental research and industrial biotechnology applications involving diphosphate metabolites. shimadzu.com

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying pentyl trihydrogen diphosphate in laboratory settings?

Answer:

Synthesis typically involves phosphorylation reactions using protected phosphate precursors. For example, a two-step process may include:

- Step 1: Reacting pentanol with a phosphorylating agent (e.g., phosphorus oxychloride) under anhydrous conditions.

- Step 2: Deprotection using controlled hydrolysis or enzymatic cleavage to yield the final compound.

Purification often employs ion-exchange chromatography or reverse-phase HPLC to isolate the target molecule from byproducts . Validation via NMR and mass spectrometry ensures structural integrity.

Basic: How can researchers quantify this compound in biological samples with high sensitivity?

Answer:

Fluorometric assays, adapted from protocols for similar phosphorylated compounds (e.g., dihydroxyacetone phosphate), are effective. Key steps include:

- Sample Preparation: Deproteinization using cold acetone or trichloroacetic acid to avoid enzymatic degradation .

- Detection: Coupling enzymatic reactions (e.g., glycerol kinase) to generate NADH, measured fluorometrically at Ex/Em = 535/587 nm.

- Standard Curves: Prepare fresh standards (0–10 nmol/well) to account for batch variability .

Advanced: What experimental controls are critical when studying the stability of this compound under varying pH and temperature conditions?

Answer:

- Negative Controls: Use heat-inactivated enzymes or phosphate-free buffers to rule out non-specific hydrolysis.

- Positive Controls: Include stable analogs (e.g., methyl dihydrogen phosphate) to validate assay conditions .

- Environmental Monitoring: Track pH shifts with a calibrated pH stat and measure degradation products via LC-MS/MS. Stability studies should replicate physiological conditions (e.g., 37°C, pH 7.4) .

Advanced: How can contradictory data on the compound’s reactivity in aqueous vs. lipid environments be resolved?

Answer:

- Methodological Scrutiny: Compare solvent systems (e.g., DMSO vs. aqueous buffers) to assess solubility-driven artifacts.

- Kinetic Analysis: Use stopped-flow spectroscopy to measure reaction rates in micellar vs. bulk-phase systems.

- Computational Modeling: Apply molecular dynamics simulations to predict partitioning behavior between lipid bilayers and water .

Refer to cross-disciplinary studies on structurally similar organophosphates (e.g., triphenyl phosphate) for mechanistic insights .

Basic: What are the best practices for preparing standard solutions of this compound to ensure reproducibility?

Answer:

- Standard Preparation: Dissolve the compound in ultrapure water containing 0.1% EDTA to chelate metal ions that catalyze degradation.

- Storage: Aliquot and store at -80°C; avoid freeze-thaw cycles.

- Validation: Confirm concentration via phosphate assay (e.g., malachite green method) and adjust for batch-specific variability .

Advanced: What analytical techniques are most robust for identifying degradation byproducts of this compound in environmental samples?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Detects low-abundance metabolites with ppm-level accuracy.

- Isotopic Labeling: Use ³²P-labeled analogs to trace phosphate release pathways.

- Heterogeneous Catalysis Studies: Employ surface-enhanced Raman spectroscopy (SERS) to monitor interfacial reactions on mineral oxides .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via EPA-approved hazardous waste protocols .

Advanced: How can researchers design experiments to evaluate the compound’s role in enzymatic cascades without interference from endogenous phosphates?

Answer:

- Isotope Dilution Assays: Spike samples with ¹⁸O-labeled this compound to distinguish exogenous vs. endogenous phosphate signals.

- Enzyme-Specific Inhibitors: Use inhibitors like vanadate to block background phosphatase activity.

- Compartmentalized Reaction Systems: Utilize liposome-encapsulated enzymes to isolate target reactions .

Basic: What statistical approaches are recommended for analyzing dose-response data involving this compound?

Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to determine EC₅₀ and efficacy.

- Outlier Detection: Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous replicates.

- Meta-Analysis: Compare results across studies using standardized effect sizes (e.g., Cohen’s d) .

Advanced: What are the emerging techniques for studying the compound’s interaction with lipid membranes or protein targets?

Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics in real-time using immobilized lipid bilayers.

- Cryo-Electron Microscopy: Resolve structural changes in membrane proteins upon ligand binding.

- Molecular Dynamics Simulations: Predict binding free energies and residence times using force fields like CHARMM36 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.